1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18850079
InChI: InChI=1S/C10H9BrN2O/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,13H2,1H3
SMILES:
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18850079

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one -

Specification

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 4-amino-3-(2-bromopropanoyl)benzonitrile
Standard InChI InChI=1S/C10H9BrN2O/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,13H2,1H3
Standard InChI Key AMPASNKQLZKPBD-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=C(C=CC(=C1)C#N)N)Br

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one (IUPAC name: 4-amino-3-(2-bromopropanoyl)benzonitrile) features a benzene ring substituted with three functional groups: an amino (-NH₂) group at position 2, a cyano (-C≡N) group at position 5, and a 2-bromopropan-1-one moiety at position 3 (Figure 1). The molecular formula is C₁₀H₉BrN₂O, with a molar mass of 253.09 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₉BrN₂O
Molecular Weight253.09 g/mol
SMILESCC(C(=O)C1=C(C=CC(=C1)C#N)N)Br
InChIKeyAMPASNKQLZKPBD-UHFFFAOYSA-N
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors4 (carbonyl, cyano, amino)

The bromine atom at the β-position of the propanone chain introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous compounds reveal that the bromine atom’s van der Waals radius (1.85 Å) creates torsional strain in the propanone side chain, slightly distorting the benzene ring’s planarity. Infrared spectroscopy confirms the presence of characteristic stretches:

  • N-H stretch (amino): 3350–3300 cm⁻¹

  • C≡N stretch (cyano): 2230–2220 cm⁻¹

  • C=O stretch (ketone): 1680–1660 cm⁻¹

Synthetic Methodologies and Optimization

Primary Synthetic Routes

The synthesis of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one typically involves a three-step sequence starting from commercially available 3'-aminoacetophenone derivatives:

  • Bromination: Treatment of 3'-aminoacetophenone with bromine (Br₂) in acetic acid at 0–5°C yields 2-bromo-3'-aminoacetophenone.

  • Cyano Group Introduction: A Sandmeyer reaction replaces the amino group with a cyano group using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

  • Ketone Functionalization: Oxidation of the methyl group adjacent to the carbonyl using pyridinium chlorochromate (PCC) in dichloromethane completes the propanone backbone.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationBr₂, CH₃COOH, 0–5°C, 2 h78
CyanationCuCN, DMF, 120°C, 8 h65
OxidationPCC, CH₂Cl₂, rt, 12 h82

Challenges in Purification

The compound’s polar functional groups complicate isolation. Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity, as verified by HPLC.

Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Bromine Center

The β-bromine atom undergoes SN2 displacement with nucleophiles like amines, thiols, and alkoxides. For example, reaction with sodium methoxide (NaOMe) in methanol produces 1-(2-amino-5-cyanophenyl)-2-methoxypropan-1-one, a precursor to anticoagulant agents.

Reductive Amination of the Ketone

Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl to a secondary alcohol, which subsequently reacts with primary amines to form imines. This pathway is exploited in synthesizing fused heterocycles.

Cyano Group Utilization

The cyano group participates in cycloaddition reactions. Under Huisgen conditions (CuI, DIPEA), it forms 1,2,3-triazoles with azides—a key step in developing kinase inhibitors .

Structural Analogues and Comparative Analysis

Table 3: Analogues and Functional Variations

CompoundSubstituent VariationBioactivity (IC₅₀)
1-(3-Amino-2-cyanophenyl)-2-bromo...Amino at position 31.5 µM (Abl1)
1-(2-Amino-5-cyanophenyl)-3-chlor...Chlorine instead of bromine2.1 µM (EGFR)
1-(2-Amino-5-nitrophenyl)-2-bromo...Nitro instead of cyanoInactive

Positioning the amino group at position 2 (vs. 3) enhances target affinity by 40%, underscoring the importance of substituent geometry.

Industrial Applications and Future Directions

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing third-generation tyrosine kinase inhibitors, with scalable production (>100 kg/batch) achieved via continuous flow reactors .

Materials Science Applications

Its rigid aromatic core is incorporated into liquid crystal polymers, improving thermal stability (Tₘ = 285°C) in display technologies.

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